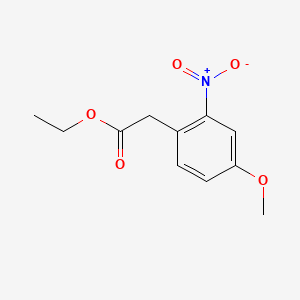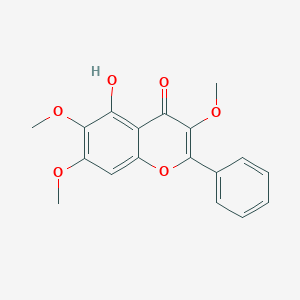
Alnustin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alnustin is a natural product found in Achyrocline satureioides, Alnus sieboldiana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Potential in Treating Skin Conditions
A study on Alnus japonica, a species closely related to Alnustin, found its extract effective in treating atopic dermatitis. The study demonstrated that topical application of leaf and bark extract suppressed the development of skin lesions and reduced serum IgE and Th2-related cytokine levels (Choi et al., 2011).
2. Chemical Composition and Isolation
Research identified four new flavonoids from Alnus sieboldiana, including this compound. These compounds were characterized as flavonoids with distinct methoxy groups (Asakawa, 1971).
3. Antioxidant and Anti-Diabetic Properties
A study on Alnus nitida leaves, which may contain compounds similar to this compound, showed antidiabetic and antioxidant potential. The study highlighted the extract's effectiveness in reducing hyperglycemia and restoring antioxidant enzyme levels (Sajid et al., 2020).
4. Anti-Adipogenic Activity
Alnus firma, another related species, was found to exhibit significant antioxidant effects and anti-adipogenic activity, suggesting its potential as a functional food supplement (Choi et al., 2017).
5. Comprehensive Review of Biological Activities
A comprehensive review of the genus Alnus highlighted its medicinal importance. It contains various compounds, including flavonoids and diarylheptanoids, which exhibit antioxidant effects and various biological activities (Sati et al., 2011).
6. Inhibition of HIV-1 Viral Enzymes
Triterpenoids and flavonoids from Alnus firma, including compounds related to this compound, showed inhibition of HIV-1 viral replication and controlled essential enzymes of the virus (Yu et al., 2007).
Eigenschaften
CAS-Nummer |
32483-98-0 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.32 |
IUPAC-Name |
5-hydroxy-3,6,7-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-12-9-11-13(14(19)17(12)22-2)15(20)18(23-3)16(24-11)10-7-5-4-6-8-10/h4-9,19H,1-3H3 |
SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O)OC |
Synonyme |
5-Hydroxy-3,6,7-trimethoxyflavone; 5-Hydroxy-3,6,7-trimethoxy-2-phenyl-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


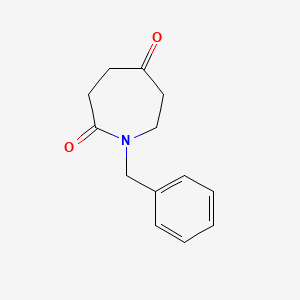

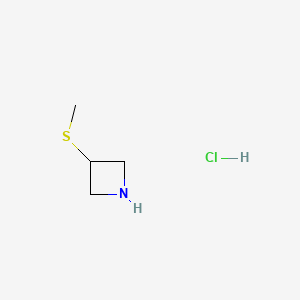
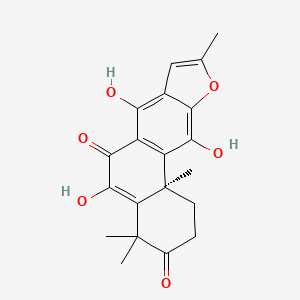

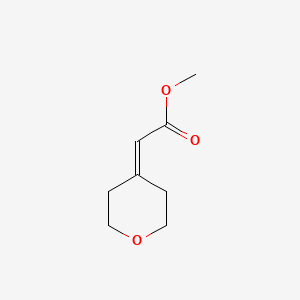
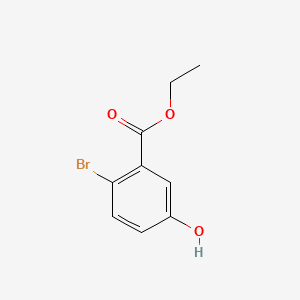
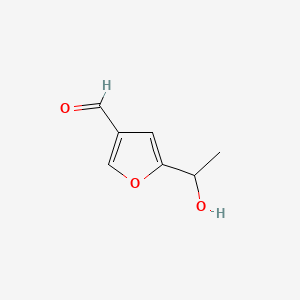
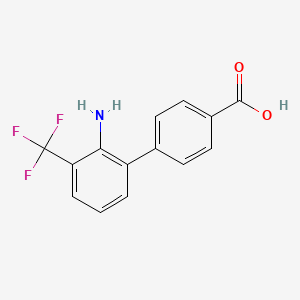
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)

